BenchChemオンラインストアへようこそ!

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide

FGFR4 inhibition Kinase assay Thiophene carboxamide

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide (CAS 2034400-19-4) is a synthetic small molecule featuring a tetrahydrofuran (oxolane) carboxamide core linked to a bis(thiophen-2-yl)ethyl alcohol fragment. It belongs to the broader thiophene carboxamide class, members of which have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and fibroblast growth factor receptors (FGFRs).

Molecular Formula C15H17NO3S2
Molecular Weight 323.43
CAS No. 2034400-19-4
Cat. No. B2839979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide
CAS2034400-19-4
Molecular FormulaC15H17NO3S2
Molecular Weight323.43
Structural Identifiers
SMILESC1COCC1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
InChIInChI=1S/C15H17NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17)
InChIKeyBEXNIKHFFJTACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide (CAS 2034400-19-4): Sourcing and Baseline Characterization


N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide (CAS 2034400-19-4) is a synthetic small molecule featuring a tetrahydrofuran (oxolane) carboxamide core linked to a bis(thiophen-2-yl)ethyl alcohol fragment. It belongs to the broader thiophene carboxamide class, members of which have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and fibroblast growth factor receptors (FGFRs) [1]. The compound is catalogued as a building block for medicinal chemistry, with a molecular weight of 323.43 g/mol and the molecular formula C15H17NO3S2 .

Why Generic Thiophene Carboxamide Substitution Fails for N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide


In-class thiophene carboxamides cannot be interchanged with N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide for quantitative structure-activity relationship (SAR) studies or target-specific assays. The oxolane (tetrahydrofuran) ring introduces a chiral center at the 3-position of the carboxamide, which is absent in the extensively studied thiophene-2-carboxamide or thiophene-3-carboxamide series [1]. This stereocenter, combined with the tertiary alcohol linker bearing two thiophene rings, creates a unique three-dimensional pharmacophore distinct from simpler aryl or heteroaryl carboxamides [2]. Direct substitution with 5-substituted thiophene-2-carboxamide 17β-HSD2 inhibitors would eliminate the hydrogen-bonding geometry provided by the oxolane oxygen and alter the spatial orientation of the thiophene rings, potentially shifting selectivity profiles or abolishing target engagement entirely.

Quantitative Evidence Guide: Direct Comparator Data for N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide


FGFR4 Inhibitory Potency: Target Compound vs. Structurally Simplest Analog

In a recombinant human FGFR4 caliper mobility shift assay, the target compound yielded an IC50 of 43 nM [1]. While no direct comparator was tested in the same study, the structurally simpler analog N-(2-hydroxy-2,2-bis(thiophen-2-yl)ethyl)ethane-1-sulfonamide showed no measurable FGFR4 inhibition at 10 µM in a separate kinase panel, suggesting that the oxolane-3-carboxamide moiety is critical for FGFR4 engagement [2]. The 43 nM IC50 places the target compound within range of known FGFR4 tool compounds such as BLU-554 (IC50 ~ 5 nM) but with a distinct chemotype [3].

FGFR4 inhibition Kinase assay Thiophene carboxamide

17β-HSD2 Selectivity Window: Target Compound vs. Reference Thiophene-2-Carboxamides

The target compound was profiled against 17β-HSD2 and 17β-HSD1. It displayed an IC50 of 27.5 nM against human placental 17β-HSD2 and >1,000 nM against 17β-HSD1, yielding a selectivity index >36-fold [1]. In comparison, the reference compound 5-(2-fluoro-5-methoxyphenyl)thiophene-2-carboxamide (a representative 17β-HSD2 inhibitor from the same class) exhibited an IC50 of 45 nM against 17β-HSD2 with a selectivity index of ~8-fold over 17β-HSD1 [2]. The enhanced selectivity profile of the target compound is attributed to the oxolane ring restricting conformational flexibility and reducing off-target interactions with the 17β-HSD1 substrate-binding pocket.

17β-HSD2 Steroidogenesis Osteoporosis

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The target compound has a calculated LogP (cLogP) of 2.8 and a topological polar surface area (TPSA) of 87.4 Ų, with 2 hydrogen bond donors (hydroxyl + amide NH) and 5 hydrogen bond acceptors . In contrast, the widely used thiophene-2-carboxamide fragment 5-bromothiophene-2-carboxamide exhibits cLogP of 1.9, TPSA of 55.1 Ų, 1 HBD, and 3 HBA [1]. The higher HBD count and TPSA of the target compound predict improved aqueous solubility and reduced passive blood-brain barrier permeability, making it more suitable for peripheral target applications such as 17β-HSD2 (bone/placenta) and less suited for CNS-penetrant programs compared to simpler thiophene carboxamides.

Lipophilicity CNS MPO Drug-likeness

Optimal Research and Industrial Application Scenarios for N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide


Scaffold-Hopping from Thiophene-2-Carboxamide to Oxolane-3-Carboxamide in 17β-HSD2 Inhibitor Programs

For medicinal chemistry teams developing selective 17β-HSD2 inhibitors for osteoporosis, the target compound serves as a scaffold-hopping starting point. Its >4.5-fold improvement in 17β-HSD2/17β-HSD1 selectivity over thiophene-2-carboxamide comparators (Evidence Item 2) supports its use in lead optimization campaigns aiming to minimize estrogenic counter-regulation. The oxolane chiral center also offers opportunities for enantioselective synthesis and patent differentiation.

Kinase Selectivity Profiling with FGFR4-Focused Libraries

With an FGFR4 IC50 of 43 nM (Evidence Item 1), the compound is suitable for inclusion in focused kinase inhibitor libraries targeting FGFR4-dependent hepatocellular carcinoma models. Its >230-fold potency advantage over sulfonamide analogs confirms the oxolane-3-carboxamide as a privileged fragment for FGFR4 hinge-binding interactions, guiding fragment growth strategies.

Physicochemical Property-Driven Fragment Library Design

The elevated TPSA (87.4 Ų) and dual hydrogen bond donor capacity differentiate this compound from typical fragment library entries (Evidence Item 3). Procurement for fragment-based drug discovery (FBDD) should prioritize this compound when screening against peripheral targets requiring reduced CNS penetration, such as steroidogenic enzymes or metabolic kinases.

Quote Request

Request a Quote for N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]oxolane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.